An In-Depth Technical Guide to Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS: 6076-14-8)
An In-Depth Technical Guide to Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS: 6076-14-8)
Abstract: Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a polysubstituted heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and agrochemical development. Its pyrazole core, functionalized with a reactive bromine atom, a methyl group, and an ethyl ester moiety, makes it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, including a robust, proposed synthesis pathway, detailed spectroscopic characterization, and an exploration of its chemical reactivity. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this valuable building block in their research endeavors.
Molecular Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers and physicochemical data for ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
Nomenclature and Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | N/A |
| CAS Number | 6076-14-8 | [1][2][3] |
| Molecular Formula | C₇H₉BrN₂O₂ | [3] |
| SMILES | CCOC(=O)C1=NNC(=C1Br)C | [3] |
| InChI Key | N/A | N/A |
Physicochemical Data Summary
The physical properties of the compound are critical for planning reactions, purification, and storage. The data presented below, compiled from various chemical suppliers and predictive models, provides a comprehensive overview.
| Property | Value | Source(s) |
| Molecular Weight | 233.06 g/mol | [3][4] |
| Physical Form | Solid | |
| Melting Point | 103-104 °C | [1] |
| Boiling Point | 343.0 ± 37.0 °C (Predicted) | [1][3] |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 131 °C | [3] |
Synthesis and Purification
While direct, peer-reviewed synthesis protocols for this specific molecule are not abundant, a robust and logical two-step pathway can be proposed based on the well-established chemistry of pyrazoles. The chosen strategy involves the initial construction of the pyrazole core via a Knorr-type cyclocondensation, followed by regioselective bromination.
Retrosynthetic Analysis and Strategy
The synthesis begins with the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, a cornerstone of pyrazole synthesis.[5][6] This approach provides the ethyl 5-methyl-1H-pyrazole-3-carboxylate intermediate. The subsequent step is a targeted electrophilic aromatic substitution to install the bromine atom at the C4 position, which is known to be susceptible to such reactions.[7]
Proposed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate)
This procedure is adapted from the classical Knorr pyrazole synthesis. The key is the reaction between a β-ketoester (ethyl 2-methyl-3-oxobutanoate) and hydrazine.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL per gram of ketoester).
-
Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is crucial to control the exotherm of the initial condensation.
-
Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification: The crude intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Bromination to Yield Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
This step utilizes N-Bromosuccinimide (NBS) as a mild and selective brominating agent for the electron-rich pyrazole ring.[8]
-
Reagent Preparation: Dissolve the purified ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Step 1 in dimethylformamide (DMF) or dichloromethane (DCM) in a flask protected from light.
-
Bromination Reaction: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes. The use of NBS is advantageous as it provides a source of electrophilic bromine ("Br+") and the succinimide by-product is easily removed.[8]
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor for completion by TLC (typically 2-4 hours).
-
Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: The final product, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, is a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Spectroscopic and Analytical Characterization
Authenticating the structure of the synthesized compound is paramount. While specific experimental spectra are not publicly available, a detailed prediction based on the known effects of the functional groups provides a reliable analytical benchmark.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: Quartet (~4.3 ppm, 2H, -OCH₂CH₃) and Triplet (~1.3 ppm, 3H, -OCH₂CH₃). Methyl Group: Singlet (~2.4 ppm, 3H, Ar-CH₃). NH Proton: Broad singlet (variable, ~13 ppm, exchangeable with D₂O). |
| ¹³C NMR | Carbonyl: ~162 ppm. Pyrazole C3 & C5: ~145 ppm and ~140 ppm. Pyrazole C4: ~95 ppm (carbon bearing bromine). Ethyl Group: ~61 ppm (-OCH₂) and ~14 ppm (-CH₃). Methyl Group: ~12 ppm (Ar-CH₃). |
| Mass Spec (EI) | Molecular Ion (M⁺): Peaks at m/z 232 and 234 in an approximate 1:1 ratio, characteristic of a single bromine atom. Key Fragments: Loss of ethoxy group (-OC₂H₅, m/z 187/189), loss of ethyl group (-C₂H₅, m/z 203/205). |
| IR (KBr) | N-H Stretch: Broad absorption ~3200-3400 cm⁻¹. C=O Stretch (Ester): Strong absorption ~1710-1730 cm⁻¹. C=C / C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region. C-Br Stretch: Absorption in the 500-600 cm⁻¹ region. |
Chemical Reactivity and Synthetic Utility
The utility of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.
Reactivity of the Pyrazole Core
-
N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This nucleophile readily reacts with electrophiles like alkyl halides or aryl halides to install a substituent at the N1 position.[7]
-
Electrophilic Substitution: The C4 position is the most electron-rich and thus the primary site for electrophilic attack, as demonstrated in the proposed synthesis.[7]
Reactions at the C4-Bromine Substituent
The C-Br bond is the most valuable handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery for building molecular complexity.[9][10]
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.[10]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Transformations of the Ethyl Ester Group
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds, which are prevalent in pharmaceuticals.
-
Amidation: Direct reaction with amines, often requiring conversion to a more reactive species like an acid chloride or using peptide coupling reagents (e.g., HATU, EDC).
-
Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the ester to a primary alcohol, (4-bromo-5-methyl-1H-pyrazol-3-yl)methanol.
Reactivity and Derivatization Workflow
Caption: Key reactive sites and derivatization pathways.
Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and agrochemicals.[11][12] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[7][12][13]
-
Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many small-molecule kinase inhibitors used in oncology. The defined vectoral exit points of this compound allow for precise orientation of substituents to target specific binding pockets.
-
Intermediate for Agrochemicals: Pyrazole-carboxamides are a well-known class of fungicides and insecticides. The carboxylic acid derivative of the title compound is a direct precursor to such structures.
-
Fragment-Based Drug Discovery: As a polysubstituted heterocycle, it serves as an excellent fragment for screening campaigns, with subsequent optimization possible via the synthetic handles described in Section 4.
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo-substituted pyrazoles provides a strong basis for hazard assessment.[14][15][16][17]
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[17][18] Causes skin irritation and serious eye irritation.[16][17][18] May cause respiratory irritation.[16][17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and protect from light.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined structure, predictable reactivity at multiple sites, and foundation in the biologically significant pyrazole family make it a powerful tool for the modern synthetic chemist. This guide has provided a comprehensive technical overview, from synthesis to application, to empower researchers to fully leverage the synthetic versatility of this compound.
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